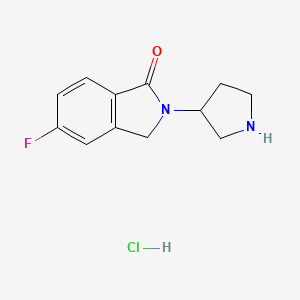
5-fluoro-2-pyrrolidin-3-yl-3H-isoindol-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorine atom, a pyrrolidine ring, and an isoindolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route include:
Formation of the Isoindolinone Core: This step involves the cyclization of an appropriate precursor to form the isoindolinone structure.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, which can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the isoindolinone intermediate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
(S)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride
- (S)-6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride
- (S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride
Uniqueness
(S)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is unique due to the specific position of the fluorine atom and the configuration of the pyrrolidine ring
Biological Activity
5-Fluoro-2-pyrrolidin-3-yl-3H-isoindol-1-one; hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₃H₁₅FN₂O·HCl
- Molecular Weight : 270.73 g/mol
- CAS Number : 1786809-08-2
Research indicates that 5-fluoro-2-pyrrolidin-3-yl-3H-isoindol-1-one; hydrochloride may exert its biological effects through several mechanisms, including:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation.
- Antiviral Activity : Preliminary studies suggest that it may possess antiviral properties, potentially acting against viral replication mechanisms.
Anticancer Properties
Studies have demonstrated the compound's cytotoxic effects on several cancer cell lines. For instance, it exhibited significant growth inhibition in:
- HT29 (Colorectal Cancer) : IC₅₀ values suggest potent antiproliferative activity.
- Jurkat Cells (T-cell Leukemia) : Demonstrated effective cytotoxicity with IC₅₀ values comparable to established chemotherapeutics.
Antiviral Activity
The compound has also been evaluated for its antiviral properties:
- HIV Replication Inhibition : In vitro studies indicated that it could inhibit HIV replication with an IC₅₀ value of approximately 2.95 µM, highlighting its potential as an antiviral agent.
Study 1: Anticancer Efficacy
In a controlled study involving various isoindole derivatives, 5-fluoro-2-pyrrolidin-3-yl-3H-isoindol-1-one; hydrochloride was found to have superior activity against the HT29 cell line compared to other derivatives. The study utilized a series of structural modifications to optimize the compound's efficacy.
Study 2: Mechanistic Insights
A mechanistic study explored the interaction between the compound and key signaling proteins involved in cancer progression. Molecular dynamics simulations revealed that the compound binds effectively to the ATP-binding site of certain kinases, leading to downstream effects on cell proliferation and survival pathways.
Properties
Molecular Formula |
C12H14ClFN2O |
|---|---|
Molecular Weight |
256.70 g/mol |
IUPAC Name |
5-fluoro-2-pyrrolidin-3-yl-3H-isoindol-1-one;hydrochloride |
InChI |
InChI=1S/C12H13FN2O.ClH/c13-9-1-2-11-8(5-9)7-15(12(11)16)10-3-4-14-6-10;/h1-2,5,10,14H,3-4,6-7H2;1H |
InChI Key |
JTMKLKNVUSRTAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2CC3=C(C2=O)C=CC(=C3)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















